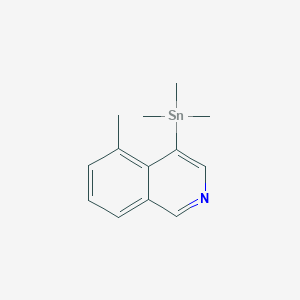
5-Methyl-4-(trimethylstannyl)isoquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methyl-4-(trimethylstannyl)isoquinoline: is a derivative of isoquinoline, a heterocyclic aromatic organic compound. Isoquinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry. The presence of the trimethylstannyl group in this compound adds unique properties, making it a valuable compound for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-4-(trimethylstannyl)isoquinoline typically involves the introduction of the trimethylstannyl group to the isoquinoline core. One common method is the stannylation reaction, where a stannylating agent such as trimethyltin chloride is used in the presence of a catalyst. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and a suitable solvent like tetrahydrofuran (THF) or dichloromethane.
Industrial Production Methods: Industrial production of this compound may involve large-scale stannylation reactions using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through column chromatography or recrystallization to obtain the desired product.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: 5-Methyl-4-(trimethylstannyl)isoquinoline can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride to form reduced isoquinoline derivatives.
Substitution: The trimethylstannyl group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include halogens, alkyl halides, and organometallic reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Halogens (e.g., bromine, chlorine), alkyl halides (e.g., methyl iodide), organometallic reagents (e.g., Grignard reagents).
Major Products Formed:
Oxidation: Oxidized isoquinoline derivatives.
Reduction: Reduced isoquinoline derivatives.
Substitution: Isoquinoline derivatives with various functional groups replacing the trimethylstannyl group.
Aplicaciones Científicas De Investigación
Chemistry: 5-Methyl-4-(trimethylstannyl)isoquinoline is used as a building block in organic synthesis
Biology: In biological research, this compound is used to study the interactions of isoquinoline derivatives with biological targets. It serves as a model compound for understanding the biological activities of isoquinoline-based drugs.
Medicine: The compound has potential applications in medicinal chemistry for the development of new therapeutic agents. Isoquinoline derivatives are known for their anti-cancer, anti-malarial, and anti-inflammatory properties, making this compound a valuable candidate for drug development.
Industry: In the chemical industry, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals. Its unique properties make it a versatile intermediate for various industrial applications.
Mecanismo De Acción
The mechanism of action of 5-Methyl-4-(trimethylstannyl)isoquinoline involves its interaction with molecular targets such as enzymes, receptors, and nucleic acids. The trimethylstannyl group can enhance the compound’s binding affinity to these targets, leading to specific biological effects. The isoquinoline core can interact with various pathways, including those involved in cell signaling, gene expression, and metabolic processes.
Comparación Con Compuestos Similares
Isoquinoline: The parent compound, lacking the trimethylstannyl group.
5-Methylisoquinoline: Similar structure but without the trimethylstannyl group.
4-(Trimethylstannyl)isoquinoline: Lacks the methyl group at the 5-position.
Uniqueness: 5-Methyl-4-(trimethylstannyl)isoquinoline is unique due to the presence of both the methyl and trimethylstannyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. The trimethylstannyl group enhances its reactivity and binding affinity, while the methyl group can influence its electronic and steric properties.
Propiedades
Fórmula molecular |
C13H17NSn |
|---|---|
Peso molecular |
305.99 g/mol |
Nombre IUPAC |
trimethyl-(5-methylisoquinolin-4-yl)stannane |
InChI |
InChI=1S/C10H8N.3CH3.Sn/c1-8-3-2-4-9-7-11-6-5-10(8)9;;;;/h2-4,6-7H,1H3;3*1H3; |
Clave InChI |
NKTIPORHSAQNQM-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C(=CC=C1)C=NC=C2[Sn](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















